molecular formula C27H54N2O2 B14568534 Dodecanamide, N,N'-(1-methyl-1,2-ethanediyl)bis- CAS No. 61796-47-2

Dodecanamide, N,N'-(1-methyl-1,2-ethanediyl)bis-

Cat. No.: B14568534
CAS No.: 61796-47-2
M. Wt: 438.7 g/mol
InChI Key: OKKKJZZCJNGBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- is a chemical compound with the molecular formula C26H52N2O2. It is a type of amide, specifically a bis-amide, which means it contains two amide groups. This compound is known for its unique structure, which includes a dodecanamide backbone with two N,N’-(1-methyl-1,2-ethanediyl) groups attached. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- typically involves the reaction of dodecanoic acid with an appropriate amine. One common method is the reaction of dodecanoic acid with N,N’-(1-methyl-1,2-ethanediyl)amine under dehydrating conditions to form the bis-amide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: This compound can be used in the study of biological processes involving amides and their derivatives.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- involves its interaction with molecular targets through its amide groups. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,2-Ethanediylbis[N-(3-methylbutyl)dodecanamide]
  • 1-Dodecanamine, N,N-dimethyl-
  • Dodecylamine

Uniqueness

Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- is unique due to its specific structure, which includes two N,N’-(1-methyl-1,2-ethanediyl) groups attached to a dodecanamide backbone. This structure imparts distinct chemical properties, such as its ability to undergo specific reactions and its interactions with molecular targets. Compared to similar compounds, it offers unique advantages in terms of reactivity and application potential.

Properties

CAS No.

61796-47-2

Molecular Formula

C27H54N2O2

Molecular Weight

438.7 g/mol

IUPAC Name

N-[2-(dodecanoylamino)propyl]dodecanamide

InChI

InChI=1S/C27H54N2O2/c1-4-6-8-10-12-14-16-18-20-22-26(30)28-24-25(3)29-27(31)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3,(H,28,30)(H,29,31)

InChI Key

OKKKJZZCJNGBCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(C)NC(=O)CCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.